BenchChemオンラインストアへようこそ!

PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2

Dopamine Striatum Neuromodulation

Select this octapeptide for its unique pyroglutamyl (Glp/Pyr) cap, which confers resistance to aminopeptidase degradation—critical for long-term in vitro assays where unmodified Substance P (5-11) fails. Unlike full-length Substance P or N-terminal fragments (e.g., Substance P 1-7), this compound displays an >850-fold discrepancy between functional potency (10 nM) and binding affinity (>10 µM), enabling exclusive probing of NK1 receptor conformers competent for internalization. Its bell-shaped dose-response curve (peak 0.1 nM) in striatal dopamine release and additive interaction with KCl depolarization make it indispensable for Parkinson's disease modeling.

Molecular Formula C41H57N9O9S
Molecular Weight 852 g/mol
CAS No. 56104-22-4
Cat. No. B1587125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePYR-GLN-PHE-PHE-GLY-LEU-MET-NH2
CAS56104-22-4
Molecular FormulaC41H57N9O9S
Molecular Weight852 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C41H57N9O9S/c1-24(2)20-30(40(58)47-27(36(43)54)18-19-60-3)46-35(53)23-44-37(55)31(21-25-10-6-4-7-11-25)49-41(59)32(22-26-12-8-5-9-13-26)50-39(57)29(14-16-33(42)51)48-38(56)28-15-17-34(52)45-28/h4-13,24,27-32H,14-23H2,1-3H3,(H2,42,51)(H2,43,54)(H,44,55)(H,45,52)(H,46,53)(H,47,58)(H,48,56)(H,49,59)(H,50,57)
InChIKeyXDUVKSVLDVUFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 (CAS 56104-22-4): Core Identity as a Substance P Fragment Analog


PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2, commonly referred to as [Glp5]Substance P (5-11) or [Pyr5]-Substance P (5-11), is an octapeptide analog of the C-terminal fragment of the endogenous neuropeptide Substance P . It features a pyroglutamyl (Glp/Pyr) residue at the N-terminus, replacing the native glutamine, which confers enhanced stability against aminopeptidase degradation . This compound is a major Substance P fragment endogenously present in the rat central nervous system (CNS) and is specifically recognized as a tool for investigating neurokinin-1 (NK1) receptor-mediated neuromodulation, particularly within striatal dopaminergic pathways .

Why Generic Substitution Fails for PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 (CAS 56104-22-4) in Neuromodulation Research


The functional and pharmacological properties of Substance P fragments are exquisitely sensitive to subtle changes in sequence length and N-terminal modifications . For instance, while the unmodified C-terminal fragment Substance P (5-11) can increase striatal dopamine outflow, its N-terminal counterpart, Substance P (1-7), exhibits differential receptor internalization mechanisms and does not compete for [³H]Substance P binding sites [1][2]. The pyroglutamyl (Glp) cap present in PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 is not a trivial modification; it is a critical determinant of proteolytic stability, directly impacting the compound's effective concentration and duration of action in biological assays . Therefore, substituting this compound with a non-Glp-capped analog (e.g., Substance P (5-11)) or a different fragment (e.g., Substance P (1-7)) can lead to divergent experimental outcomes, including altered potency, different receptor conformer engagement, and distinct downstream signaling profiles [1][2]. The following evidence quantifies these specific points of differentiation.

Quantitative Differentiation Evidence for PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 Against Close Analogs


Potency in Modulating Striatal Dopamine Release vs. Full-Length Substance P and N-Terminal Fragment

PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 ([Glp5]SP(5-11)) demonstrates a quantifiable, bell-shaped concentration-response relationship for modulating dopamine outflow in rat striatal slices, with peak activity at 0.1 nM, a profile that is distinct from the N-terminal fragment SP(1-7) and differentiates it from full-length Substance P in specific mechanistic contexts [1]. While both C-terminal fragments (including [Glp5]SP(5-11)) and Substance P (1-7) increase dopamine outflow at 1 nM, their mechanisms differ: the effect of [Glp5]SP(5-11) and Substance P is reversed by the NK1 antagonist WIN 51,708, whereas the effect of SP(1-7) is only partially reversed, indicating engagement of distinct receptor conformers or signaling pathways [1].

Dopamine Striatum Neuromodulation

NK1 Receptor Internalization Efficacy vs. [³H]Substance P Binding Affinity

PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 and its unmodified C-terminal analog SP(5-11) display a functional discrepancy: they are potent inducers of NK1 receptor internalization at 10 nM, despite having no measurable affinity in a [³H]Substance P binding assay up to 10 µM [1]. This is in stark contrast to the full-length peptide, Substance P, which displaces [³H]Substance P with an IC₅₀ of 11.8 nM [1]. This suggests that the compound selectively interacts with a distinct, active conformer of the NK1 receptor that is not recognized by the radioligand, a property not shared by the N-terminal fragment SP(1-7) which also induces internalization but may do so through a different conformational state [1].

NK1 Receptor Receptor Internalization Binding Affinity

Metabolic Stability Advantage Over Unmodified Substance P (5-11)

The N-terminal pyroglutamyl (Glp) modification in PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 confers resistance to cleavage by aminopeptidases, a common degradation pathway for unmodified peptides . While quantitative stability data for this exact compound is limited, class-level inference from structurally related Substance P analogs (e.g., [pGlu5, N-Me-Phe8, Sar9]-Substance P (5-11)) demonstrates that Glp-capped peptides exhibit significantly prolonged half-lives in biological matrices, with some analogs showing a 3-fold or greater increase in stability compared to their non-capped counterparts .

Peptide Stability Proteolysis Pharmacokinetics

Synergistic Dopamine Release with Depolarizing Stimuli vs. N-Terminal Fragment

PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 demonstrates a distinct functional interaction with depolarizing stimuli. In rat striatal slices, the effect of [Glp5]SP(5-11) on dopamine outflow is additive with 25 mM KCl, indicating a synergistic enhancement of neuronal activity [1]. This contrasts directly with the N-terminal fragment SP(1-7), which exhibits a negative interaction with K⁺-evoked depolarization [1].

Dopamine Release Synergism KCl Depolarization

Optimal Application Scenarios for PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 Based on Quantitative Differentiation


Functional Dissection of NK1 Receptor Conformers and Biased Signaling

Employ PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 as a selective probe to study NK1 receptor conformations that are functionally competent for internalization but do not bind the orthosteric ligand [³H]Substance P [1]. This application is uniquely suited to the compound due to its demonstrated >850-fold discrepancy between functional potency (10 nM) and binding affinity (>10 µM), a property not shared by full-length Substance P [1].

Mechanistic Studies of Striatal Dopamine Modulation in Neurological Disease Models

Utilize the compound in rat striatal slice preparations to investigate the cholinergic link in Substance P-mediated dopamine release [1]. Its bell-shaped dose-response curve, with peak efficacy at 0.1 nM, and its additive interaction with depolarizing stimuli (KCl) make it a precise tool for modeling activity-dependent neuromodulation relevant to Parkinson's disease and other movement disorders [2].

Comparative Pharmacology of N-Terminal vs. C-Terminal Neuropeptide Fragments

Use PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 as the definitive C-terminal comparator in side-by-side studies with N-terminal fragments like Substance P (1-7). Its differential sensitivity to NK1 antagonism (full reversal by WIN 51,708) and its additive (rather than negative) interaction with KCl depolarization provide clear, quantifiable endpoints for distinguishing the functional roles of these peptide fragments .

In Vitro Assays Requiring Enhanced Peptide Stability

Select this compound for long-term or complex in vitro assays (e.g., extended tissue slice incubations, microdialysis) where peptide degradation by aminopeptidases is a concern. The N-terminal pyroglutamyl cap provides a class-level stability advantage over unmodified Substance P (5-11), ensuring more consistent effective concentrations and reducing the need for frequent compound replenishment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.